N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a phenyl group, a methylthio group, a pyridinyl group, a piperidinyl group, and an oxalamide group. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the aromatic phenyl and pyridinyl groups could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the methylthio group might be susceptible to oxidation, and the oxalamide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors like its molecular structure and the nature of its functional groups .Scientific Research Applications
Glycine Transporter Inhibition
N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide may have applications as a glycine transporter 1 (GlyT1) inhibitor. GlyT1 inhibitors are researched for their potential in central nervous system therapies, as they can increase the cerebrospinal fluid concentration of glycine in rats, a neurotransmitter involved in CNS processes (Yamamoto et al., 2016).
Corrosion Inhibition
Piperidine derivatives, closely related to this compound, have been studied for their effectiveness in corrosion inhibition. These compounds can potentially be used to protect metals like iron from corrosion, as evidenced by quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities
Some piperidine derivatives exhibit significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer research. These compounds could inhibit blood vessel formation and interact with DNA, which are crucial steps in cancer progression and treatment strategies (Kambappa et al., 2017).
Antibacterial Activity
Certain piperidine derivatives have been evaluated for their antibacterial properties. These compounds demonstrate effectiveness against various bacterial species, indicating potential use in developing new antibacterial agents (Khalid et al., 2016).
Antiviral Properties
N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides, closely related to the compound , have been identified as novel HIV-1 entry inhibitors. These inhibitors work by preventing the gp120-CD4 interaction, which is crucial for HIV-1 entry into host cells (Zhao et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-29-18-7-3-2-6-17(18)23-20(26)19(25)22-13-15-8-11-24(12-9-15)30(27,28)16-5-4-10-21-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVPAQRDECLKBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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